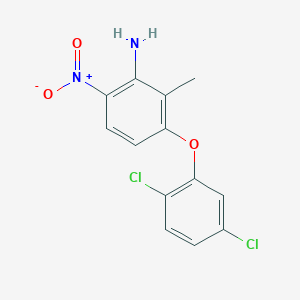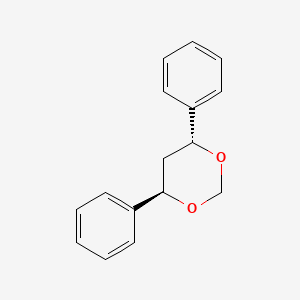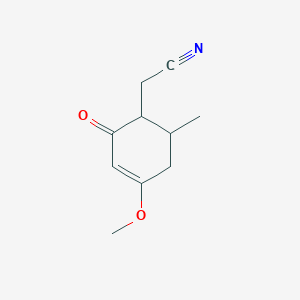
(4-Methoxy-6-methyl-2-oxocyclohex-3-en-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxy-6-methyl-2-oxocyclohex-3-en-1-yl)acetonitrile is an organic compound characterized by a cyclohexene ring substituted with a methoxy group, a methyl group, and an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-6-methyl-2-oxocyclohex-3-en-1-yl)acetonitrile typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring is formed through a series of cyclization reactions, often starting with a suitable precursor such as a diene or a cyclohexanone derivative.
Introduction of Substituents: The methoxy and methyl groups are introduced through electrophilic substitution reactions. Common reagents for these steps include methanol and methyl iodide.
Acetonitrile Group Addition: The acetonitrile group is added via a nucleophilic substitution reaction, often using acetonitrile as the nucleophile and a suitable leaving group on the cyclohexene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxy-6-methyl-2-oxocyclohex-3-en-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine or the cyclohexene ring to a cyclohexane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., sodium cyanide) are employed.
Major Products
The major products formed from these reactions include various substituted cyclohexenes, cyclohexanes, and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(4-Methoxy-6-methyl-2-oxocyclohex-3-en-1-yl)acetonitrile has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and as a potential ligand for receptor binding assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which (4-Methoxy-6-methyl-2-oxocyclohex-3-en-1-yl)acetonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4,5-dihydroxy-6-methoxy-3,6-dimethyl-2-oxocyclohex-3-en-1-yl)oxy-4-hydroxy-3,6-dimethylbenzoate
- Ethyl 4-hydroxy-6-methyl-2-oxo-3-cyclohexene-1-carboxylate
Uniqueness
(4-Methoxy-6-methyl-2-oxocyclohex-3-en-1-yl)acetonitrile is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
80050-26-6 |
|---|---|
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
2-(4-methoxy-6-methyl-2-oxocyclohex-3-en-1-yl)acetonitrile |
InChI |
InChI=1S/C10H13NO2/c1-7-5-8(13-2)6-10(12)9(7)3-4-11/h6-7,9H,3,5H2,1-2H3 |
Clave InChI |
ORDVEBNVVRVPPK-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=CC(=O)C1CC#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


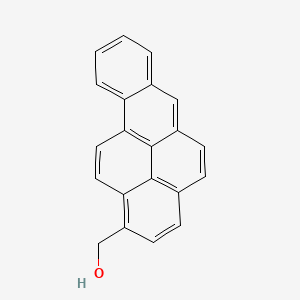
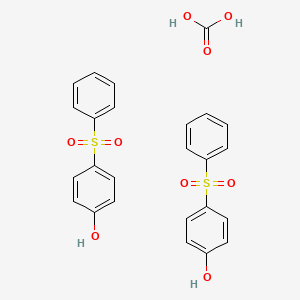
![{[4-(2,3-Dimethylanilino)-6-ethoxypyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14414424.png)
![5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14414432.png)
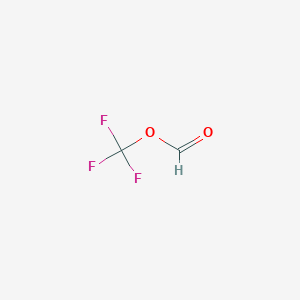
![2,6,7-Trioxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B14414436.png)


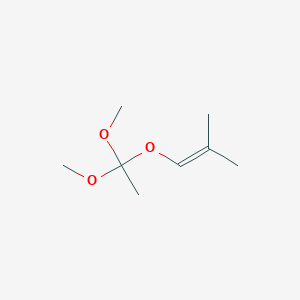
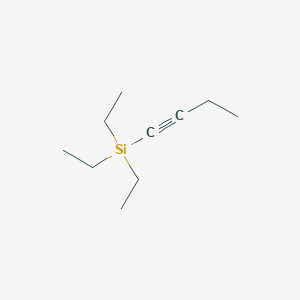
![Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate](/img/structure/B14414470.png)

